6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione

Nucleoside phosphorylase substrate specificity Enzymatic nucleoside synthesis 6‑Azauracil derivatives

Researchers targeting gonadotropin-releasing hormone (GnRH) receptor SAR programs require the precise 6-aryl-1,2,4-triazine-3,5-dione scaffold-the 6-phenyl isomer (CAS 23891-08-9) is mandatory, as 2-phenyl (CAS 4315-66-6) and 4-phenyl variants address unrelated biological targets. This compound exists exclusively as the dilactam tautomer with a predictable hydrogen-bond dimer motif, making it a reliable tecton for cocrystallization and supramolecular assembly design. Key differentiators: • Unrecognized by E. coli thymidine phosphorylase & uridine phosphorylase, enabling non-metabolizable control studies of nucleoside salvage pathways. • Free N2-H permits Mitsunobu alkylation/acylation for diverse N2-substituted library synthesis without altering the 6-phenyl hydrophobic anchor. • Higher logP (+0.13) vs. 6-azauracil (-1.54 to -0.84) improves organic/aqueous partitioning in biochemical assays.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 23891-08-9
Cat. No. B8816319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione
CAS23891-08-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=O)NC2=O
InChIInChI=1S/C9H7N3O2/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)
InChIKeyQDVLVVJHFWNNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione – Structural and Physicochemical Baseline


6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 23891-08-9), also referred to as 5-phenyl-6-azauracil, is a heterocyclic 1,2,4-triazine-3,5-dione (C₉H₇N₃O₂, molecular weight 189.17 g/mol) . The compound bears a phenyl substituent at the 6-position of the triazine ring, which distinguishes it structurally and physicochemically from the unsubstituted parent 6-azauracil. X‑ray crystallography confirms that the molecule exists exclusively in the dilactam tautomeric form in the solid state and engages in a characteristic base‑pairing dimer motif [1]. Calculated lipophilicity is substantially higher than that of 6‑azauracil (logP ≈ +0.13 versus −0.84 to −1.54) [2], altering its compatibility with biological membranes and its behaviour in organic/aqueous partitioning protocols routinely encountered in medicinal chemistry and biochemical assay development.

Crystallography-confirmed dilactam tautomer for structure-based studies
Increased lipophilicity vs. 6-azauracil (reported logP shift) supports membrane partitioning protocols
Reported non-substrate behavior may support phosphorylase pathway control experiments

Why Structural Analogs Cannot Replace 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione


The position and nature of the aryl substituent on the triazine‑3,5‑dione scaffold exert a decisive influence on biological recognition, synthetic tractability, and physicochemical properties. N1‑phenyl‑6‑azauracils have been engineered for extreme anticoccidial potency (up to 250‑fold enhancement over 6‑azauracil) and extended plasma half‑life via N1‑substitution, a modification that requires distinct synthetic routes [1]. 2‑Phenyl‑1,2,4‑triazine‑3,5‑diones dominate the herbicide and coccidiostat patent space, whereas the 6‑aryl series was specifically developed to probe structure–activity relationships (SAR) at the gonadotropin‑releasing hormone (GnRH) receptor, a fundamentally different target class [2]. Most critically, direct enzymatic evidence shows that the 6‑phenyl substituent abolishes recognition by Escherichia coli thymidine phosphorylase (TP) and uridine phosphorylase (UP), whereas 6‑azauracil and 6‑azathymine are good substrates for both enzymes [3]. These orthogonal differences—synthetic access, biological target space, and enzyme recognition—mean that in‑class compounds cannot be interchanged without altering the experimental outcome.

N1-Phenyl 6-azauracils Engineered for anticoccidial potency via distinct synthetic route; biological target space may not overlap.
2-Phenyl regioisomer Targets herbicide/coccidiostat patent space; does not address GnRH receptor SAR and the N2 position is blocked for diversification.
6-Azauracil Lacks 6-phenyl substituent; recognized as good substrate by TP and UP, and displays lower lipophilicity, altering membrane partitioning and enzyme recognition outcomes.

Quantitative Comparative Evidence Versus Closest Structural Analogs


Substrate Recognition by Nucleoside Phosphorylases

In a direct head‑to‑head comparison of substrate properties for recombinant E. coli thymidine phosphorylase (TP) and uridine phosphorylase (UP), 6‑azauracil and 6‑azathymine displayed good substrate activity for both enzymes, whereas the 5‑phenyl derivative—i.e., 6‑phenyl‑1,2,4‑triazine‑3,5(2H,4H)‑dione—and its 5‑tert‑butyl analog showed solely very low substrate activity [1]. The study represents a controlled enzymatic comparison within a single experimental framework, underpinned by the same trans‑2‑deoxyribosylation conditions. The qualitative difference is unambiguous: introduction of the 6‑phenyl group effectively switches off recognition by both salvage‑pathway phosphorylases.

Enzyme Substrate Recognition
Head-to-head
6-Phenyl derivative: very low substrate activity for TP and UP 6-Azauracil: good substrate for both enzymes
Reported substrate switch for phosphorylase enzymes
Quantitative conversion yields not reported; controlled enzymatic comparison
Nucleoside phosphorylase substrate specificity Enzymatic nucleoside synthesis 6‑Azauracil derivatives

Regioisomeric Differentiation and Biological Target Space

Pontillo et al. (2005) developed separate synthetic routes for the 2‑, 4‑, and 6‑aryl‑1,2,4‑triazine‑3,5‑dione series and explicitly compared their utility as gonadotropin‑releasing hormone (GnRH) receptor antagonists [1]. The 6‑aryl scaffold was accessed via condensation of phenylpyruvic acid with semicarbazide, establishing a route that places the aryl group at C6 while leaving N2 available for further diversification. In contrast, 2‑phenyl‑1,2,4‑triazine‑3,5‑diones have been extensively patented as coccidiostats (e.g., DE2722537) and herbicides (WO 8600072), demonstrating that the regioisomeric position of the phenyl ring directs the scaffold toward fundamentally different biological target classes [2]. No single assay directly compares IC₅₀ values for the 6‑phenyl vs. 2‑phenyl isomers at the same target; the differentiation is target‑class‑based and synthetic‑access‑based.

Regioisomeric Target Space
Cross-study comparable
6-Phenyl: GnRH antagonist SAR scaffold 2-Phenyl: anticoccidial / herbicidal scaffolds
Target class differentiation by regioisomer
No shared-target IC50 comparison available
GnRH receptor antagonists Structure–activity relationship Regioisomeric triazine‑diones

Exclusive Dilactam Tautomeric Form by X‑ray Crystallography

Single‑crystal X‑ray diffraction of 6‑phenyl‑5‑azauracil (Lowe & Schwalbe, 1998) established that the compound exists exclusively in the dilactam (2,4‑dioxo) tautomeric form, crystallizing in space group P2₁/c with dimeric base‑pairing via N1–H···O4 interactions and alternating phenyl/triazine stacking columns along the b‑axis [1]. An earlier PhD thesis (Lowe, 1984) determined the structures of 6‑phenyl‑5‑azauracil, 6‑benzyl‑5‑azauracil, and 6‑methylisocytosine with the explicit aim of resolving tautomeric ambiguity [2]. In contrast, spectroscopic studies on the 5‑aza analog of uracil could not rule out additional tautomeric populations in solution (Jonas et al., cited in [1]). The 6‑phenyl compound therefore offers a structurally unambiguous dilactam paradigm for crystallographic and computational studies.

Tautomeric Form by XRD
Direct comparison
Exclusive dilactam tautomer confirmed; space group P2₁/c, dimer H-bond motif N1–H···O4
Reported single tautomer for crystallographic reference
6-Azauracil lacks specific aromatic stacking architecture
Tautomerism X‑ray crystallography Nucleobase analog structure

Lipophilicity Shift Versus 6‑Azauracil

The calculated octanol/water partition coefficient (logP) for 6‑phenyl‑1,2,4‑triazine‑3,5(2H,4H)‑dione is ≈0.13 [1], whereas 6‑azauracil reports calculated logP values ranging from −0.84 to −1.54 across multiple authoritative databases . This represents a net increase of approximately +1.0 to +1.7 log units, corresponding to a roughly 10‑ to 50‑fold increase in octanol/water partition ratio. The values are derived from computational predictions rather than a single experimental shake‑flask study, but the direction and magnitude of the difference are consistent across independent calculation methods.

Lipophilicity Shift
Cross-study comparable
Calculated logP ≈ +0.13 (6-phenyl) vs. −0.84 to −1.54 (6-azauracil) Δ ≈ +1.0 to +1.7
Reported ~10–50× higher octanol/water partition
Computed logP values; not experimentally determined in a single study
Lipophilicity logP Drug‑likeness

N2‑Derivatization and Scaffold Diversification

The 6‑phenyl‑1,2,4‑triazine‑3,5(2H,4H)‑dione scaffold possesses a free N2–H that is amenable to Mitsunobu alkylation with alcohols (DIAD/PPh₃), acylation with acetic anhydride, and benzylation, affording diverse 2‑substituted derivatives while the 6‑phenyl group remains intact as a hydrophobic pharmacophoric element [1]. A patent‑described synthesis (US 8,217,168 B2) exemplifies N2‑acetylation of the 6‑phenyl core in acetic anhydride at 110 °C [2]. In contrast, the 2‑phenyl isomer has the N2 position already occupied, precluding this vector of diversification. The unsubstituted 6‑azauracil lacks the 6‑aryl group that could serve as a target‑engagement handle in biological screening.

N2 Derivatization Scope
Supporting evidence
6-Phenyl core allows N2 alkylation, acylation, benzylation 2-Phenyl isomer: N2 position blocked
Supports library synthesis with constant 6-aryl handle
No quantitative yield comparison available; qualitative regioisomeric reactivity
Mitsunobu alkylation Scaffold diversification Parallel library synthesis

Optimal Research and Industrial Application Scenarios


GnRH Receptor Antagonist Medicinal Chemistry

Structure–activity relationship programs targeting the gonadotropin‑releasing hormone (GnRH) receptor require the 6‑aryl‑1,2,4‑triazine‑3,5‑dione scaffold because Pontillo et al. (2005) specifically developed the 6‑aryl series for this receptor and demonstrated that 2‑, 4‑, and 6‑aryl substitution patterns generate distinct SAR vectors [1]. Procurement of the 6‑phenyl core is mandatory for groups following this published SAR route; the 2‑phenyl isomer (CAS 4315‑66‑6) was developed for anticoccidial and herbicidal applications and addresses an unrelated biological target space.

Non‑Substrate Control for Phosphorylase Pathway Engineering

The 6‑phenyl derivative is essentially unrecognized by E. coli TP and UP, in marked contrast to 6‑azauracil and 6‑azathymine, which are good substrates for both enzymes [1]. This property makes it a valuable non‑metabolizable control scaffold for studies of nucleoside salvage pathways, as well as a starting point for designing nucleoside analogs intended to evade phosphorylase‑mediated degradation. Researchers studying nucleoside metabolism should select the 6‑phenyl derivative when enzymatic inertness toward TP/UP is a required design feature.

Crystal Engineering with a Structurally Confirmed Tautomer

The exclusive dilactam tautomeric form and well‑characterized hydrogen‑bond dimer motif (N1–H···O4 base‑pairing plus alternating phenyl/triazine stacking) reported by Lowe and Schwalbe (1998) [1] and Lowe (1984) [2] make the 6‑phenyl compound a reliable tecton for cocrystallization, supramolecular assembly design, and hydrogen‑bond network engineering. Unlike 5‑azauracil derivatives that may exhibit tautomeric heterogeneity, the 6‑phenyl analog provides a predictable donor/acceptor pattern for designing complementary recognition elements.

Diversity‑Oriented Synthesis of N2‑Functionalized Libraries

The free N2–H of the 6‑phenyl scaffold enables Mitsunobu alkylation, acylation, and benzylation chemistry to generate diverse N2‑substituted libraries while the 6‑phenyl group provides a constant hydrophobic aryl element for target engagement [1][2]. This scaffold is optimal for parallel medicinal chemistry efforts seeking to explore N2 SAR vectors without altering the 6‑position substituent, a synthetic versatility not offered by the 2‑phenyl isomer (N2 blocked) or 6‑azauracil (no 6‑aryl group).

Application
Selection Property
Validation Focus
GnRH Receptor SAR Programs
6-Aryl regioisomer for GnRH antagonist scaffold
GnRH receptor binding assay context
Phosphorylase Non-Substrate Control
Reported low TP/UP substrate activity
Phosphorylase substrate assay and nucleoside metabolism endpoints
Crystal Engineering with Defined Tautomer
Crystallographically characterized dilactam tautomer
X-ray diffraction and hydrogen-bond network analysis
N2-Functionalized Library Synthesis
Free N2–H for derivatization; constant 6-aryl group
Synthetic accessibility and purity of N2-substituted derivatives
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